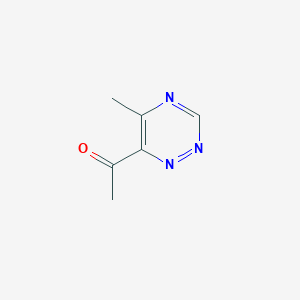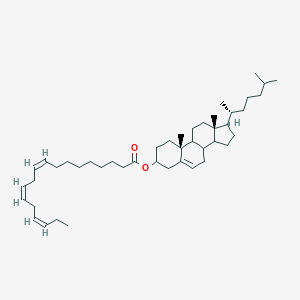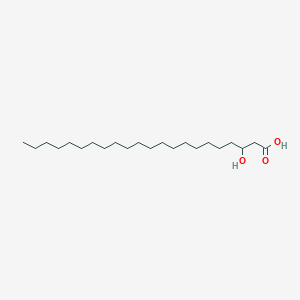
4-Hydroxyhexénal
Vue d'ensemble
Description
4-Hydroxyhexenal is a lipid peroxidation product derived from the oxidation of omega-3 fatty acids, such as docosahexaenoic acid. It is a reactive aldehyde and is known for its role in various biological processes, including oxidative stress and inflammation. This compound is structurally similar to other lipid peroxidation products like 4-hydroxynonenal, which is derived from omega-6 fatty acids.
Applications De Recherche Scientifique
4-Hydroxyhexenal has several scientific research applications, including:
Chemistry: It is used as a model compound to study lipid peroxidation and its effects on biological systems.
Biology: It plays a role in cellular signaling pathways and is involved in the regulation of oxidative stress responses.
Medicine: Research has shown its potential in understanding the mechanisms of diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: It is used in the development of antioxidants and other compounds aimed at mitigating oxidative damage in various products.
Mécanisme D'action
Target of Action
4-Hydroxyhexenal (HHE), also known as (E)-4-hydroxyhex-2-enal, is a reactive carbonyl species (RCS) produced by lipid oxidation . Its primary target is Lactiplantibacillus plantarum , a dominant bacterium in dry-cured fish .
Mode of Action
HHE interacts with its target, Lactiplantibacillus plantarum, by disrupting the integrity of the cell wall . It induces changes in cell morphology and compromises cell membrane permeability, thereby disrupting intracellular homeostasis .
Biochemical Pathways
HHE disrupts multiple metabolic pathways in L. plantarum, including amino acid metabolism, lipid metabolism, protein biosynthesis, nucleic acid metabolism, and energy metabolism . These disruptions lead to downstream effects that inhibit the growth of the bacterium .
Pharmacokinetics
It’s known that the minimum inhibitory concentration (mic) of hhe is 250 μg/ml . This indicates that HHE has a strong inhibitory activity against L. plantarum .
Result of Action
The action of HHE results in the strong inhibition of L. plantarum growth . This is evidenced by time-kill curves and lactate dehydrogenase (LDH) assays . The disruption of cell wall integrity, changes in cell morphology, and compromised cell membrane permeability are some of the molecular and cellular effects of HHE’s action .
Analyse Biochimique
Biochemical Properties
4-Hydroxyhexenal plays a significant role in biochemical reactions, particularly those involving oxidative stress. It interacts with various enzymes, proteins, and other biomolecules. For instance, 4-Hydroxyhexenal has been shown to interact with nuclear factor erythroid 2-related factor 2 (Nrf2), a master transcriptional factor for antioxidant genes. This interaction leads to the activation of Nrf2 and the subsequent expression of antioxidant genes such as heme oxygenase-1 (HO-1) . Additionally, 4-Hydroxyhexenal can form adducts with DNA, proteins, and lipids, thereby influencing their function and stability .
Cellular Effects
4-Hydroxyhexenal exerts various effects on different types of cells and cellular processes. In endothelial cells, 4-Hydroxyhexenal derived from DHA has been shown to protect these cells via the activation of Nrf2, leading to increased expression of antioxidant genes and improved cellular function . In microglial cells, 4-Hydroxyhexenal has been found to suppress lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and reactive oxygen species (ROS), thereby reducing inflammation and oxidative stress . Furthermore, 4-Hydroxyhexenal can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of various transcription factors and enzymes.
Molecular Mechanism
The molecular mechanism of 4-Hydroxyhexenal involves its interaction with specific proteins and enzymes, leading to changes in their activity and function. For example, 4-Hydroxyhexenal can activate Nrf2 by promoting its nuclear translocation and DNA binding, resulting in the upregulation of antioxidant genes . Additionally, 4-Hydroxyhexenal can inhibit or activate enzymes involved in oxidative stress and inflammation, such as cytosolic phospholipase A2 (cPLA2) and heme oxygenase-1 (HO-1) . These interactions contribute to the compound’s overall effects on cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxyhexenal can change over time due to its stability and degradation. Studies have shown that 4-Hydroxyhexenal can induce oxidative stress and inflammation in cells, with these effects being more pronounced at higher concentrations and longer exposure times . Additionally, the stability of 4-Hydroxyhexenal can be influenced by factors such as temperature and pH, which can affect its long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of 4-Hydroxyhexenal vary with different dosages in animal models. At lower doses, 4-Hydroxyhexenal can exert protective effects by activating antioxidant pathways and reducing oxidative stress. At higher doses, 4-Hydroxyhexenal can become toxic, leading to increased inflammation, cell damage, and adverse effects on cellular function . These threshold effects highlight the importance of dosage in determining the overall impact of 4-Hydroxyhexenal in biological systems.
Metabolic Pathways
4-Hydroxyhexenal is involved in various metabolic pathways, particularly those related to lipid metabolism. It is a product of the peroxidation of omega-3 fatty acids such as DHA and can influence the expression of genes involved in lipid synthesis and uptake . Additionally, 4-Hydroxyhexenal can interact with enzymes and cofactors involved in oxidative stress and inflammation, further modulating metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 4-Hydroxyhexenal is transported and distributed through interactions with specific transporters and binding proteins. For example, 4-Hydroxyhexenal can impair glutamate transport in astrocyte cells, affecting cellular homeostasis and function . Additionally, the compound’s localization and accumulation can be influenced by its interactions with cellular membranes and other biomolecules.
Subcellular Localization
The subcellular localization of 4-Hydroxyhexenal can affect its activity and function. Studies have shown that 4-Hydroxyhexenal can localize to various cellular compartments, including the cytoplasm, mitochondria, and plasma membrane . This localization is influenced by targeting signals and post-translational modifications, which direct 4-Hydroxyhexenal to specific organelles and compartments within the cell. The compound’s activity and function can be modulated by its subcellular localization, impacting cellular processes such as oxidative stress and inflammation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxyhexenal can be synthesized through the nonenzymatic oxidation of docosahexaenoic acid. This process involves the peroxidation of the fatty acid, leading to the formation of the aldehyde. The reaction typically requires the presence of reactive oxygen species and can be facilitated by various catalysts and conditions that promote lipid peroxidation.
Industrial Production Methods: In an industrial setting, the production of 4-hydroxyhexenal may involve the controlled oxidation of docosahexaenoic acid using specific oxidizing agents. The process is carefully monitored to ensure the desired product is obtained with minimal by-products. Chromatographic techniques are often employed to purify the compound and achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxyhexenal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol.
Addition Reactions: It can react with nucleophiles, such as amines and thiols, forming adducts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines, thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Addition Reactions: Various adducts with nucleophiles.
Comparaison Avec Des Composés Similaires
4-Hydroxyhexenal is similar to other lipid peroxidation products, such as:
4-Hydroxynonenal: Derived from omega-6 fatty acids, it shares similar reactivity and biological effects but differs in its fatty acid origin.
Malondialdehyde: Another lipid peroxidation product, it is less reactive but still plays a role in oxidative stress and cellular damage.
Uniqueness: 4-Hydroxyhexenal is unique due to its origin from omega-3 fatty acids, which are known for their beneficial effects on health. Its role in activating the Nrf2 pathway and its involvement in various biological processes make it a compound of significant interest in research related to oxidative stress and inflammation.
Propriétés
IUPAC Name |
(E)-4-hydroxyhex-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUBIHWMKQZRB-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313524 | |
| Record name | (E)-4-Hydroxy-2-hexenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17427-21-3, 17427-08-6, 109710-37-4 | |
| Record name | (E)-4-Hydroxy-2-hexenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17427-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-hexenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexenal, 4-hydroxy-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyhexenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109710374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-4-Hydroxy-2-hexenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)


